molecular formula C61H83N15O10 B066410 Tyrosinase (206-214) (human)

Tyrosinase (206-214) (human)

Cat. No.: B066410
M. Wt: 1186.4 g/mol
InChI Key: ZDTHINDBILABAB-WDGXTDPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (206-214), human, is a peptide consisting of nine amino acids with the sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe. This peptide is an epitope of the enzyme tyrosinase, which is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin and other pigments from tyrosine by oxidation. The peptide Tyrosinase (206-214) is significant in immunotherapy research, particularly for melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosinase (206-214), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Tyrosinase (206-214) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Tyrosinase (206-214) primarily undergoes oxidation reactions. The enzyme tyrosinase catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. These reactions are crucial in melanin biosynthesis .

Common Reagents and Conditions:

Major Products: The primary products of tyrosinase-catalyzed reactions are melanin precursors, such as dopaquinone, which eventually polymerize to form melanin .

Scientific Research Applications

Tyrosinase (206-214), human, has several significant applications in scientific research:

Mechanism of Action

Tyrosinase (206-214) exerts its effects through its interaction with the immune system. The peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes, which target melanoma cells expressing tyrosinase. This recognition leads to the activation of T cells, which then attack and destroy the melanoma cells .

At the molecular level, tyrosinase catalyzes the conversion of tyrosine to dopaquinone through a series of oxidation reactions. The enzyme’s active site contains copper ions that facilitate these reactions. The hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone are critical steps in melanin biosynthesis .

Comparison with Similar Compounds

    Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.

    Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.

Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHINDBILABAB-WDGXTDPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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